molecular formula C17H17N3O2S B2656404 3-(3-methoxy-4-phenylmethoxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione CAS No. 1797917-69-1

3-(3-methoxy-4-phenylmethoxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione

Cat. No.: B2656404
CAS No.: 1797917-69-1
M. Wt: 327.4
InChI Key: XDNMAQOZOUCVIF-UHFFFAOYSA-N
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Description

3-(3-methoxy-4-phenylmethoxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 3-(3-methoxy-4-phenylmethoxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione typically involves the oxidative ring closure of a hydrazine intermediate. One common method uses sodium hypochlorite as the oxidant and ethanol as the solvent. The reaction is performed at room temperature for about 3 hours, and the product is isolated in an analytically pure form by extraction and passing the crude product mixture through a small plug of alumina .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like sodium hypochlorite.

    Reduction: It can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common reagents used in these reactions include sodium hypochlorite for oxidation and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3-methoxy-4-phenylmethoxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-methoxy-4-phenylmethoxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways. The compound can act as a channel blocker, affecting the function of ion channels such as the transient receptor potential cation channel subfamily M member 8 (TRPM8) . This interaction can modulate various physiological processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar compounds to 3-(3-methoxy-4-phenylmethoxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione include:

Compared to these compounds, this compound is unique due to its triazole ring structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(3-methoxy-4-phenylmethoxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-20-16(18-19-17(20)23)13-8-9-14(15(10-13)21-2)22-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNMAQOZOUCVIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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